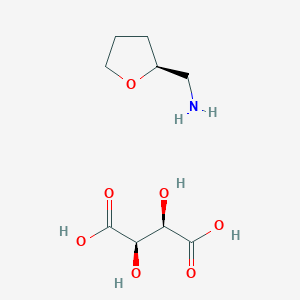

(S)-(+)-Tetrahydro-furfurylamine L-Tartrate

Description

Properties

Molecular Formula |

C9H17NO7 |

|---|---|

Molecular Weight |

251.23 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;[(2S)-oxolan-2-yl]methanamine |

InChI |

InChI=1S/C5H11NO.C4H6O6/c6-4-5-2-1-3-7-5;5-1(3(7)8)2(6)4(9)10/h5H,1-4,6H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-;1-,2-/m01/s1 |

InChI Key |

VWIPLFQPIIQAJW-IKQZNINXSA-N |

Isomeric SMILES |

C1C[C@H](OC1)CN.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

C1CC(OC1)CN.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-Tetrahydro-furfurylamine L-Tartrate typically involves the reaction of (S)-Tetrahydro-2-furanmethanamine with L-Tartaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process may involve steps such as crystallization and purification to achieve high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Chiral Resolution and Salt Formation

The compound is synthesized via resolution of racemic tetrahydrofurfurylamine using L-tartaric acid. Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Solvent system | Ethanol (hot recrystallization) | |

| Yield | 96.1 g (59% after recrystallization) | |

| Melting point | 126–127°C | |

| Optical rotation ([α]D) | +36.1° (c 2.00, H₂O) |

This resolution exploits the differential solubility of diastereomeric salts, enabling isolation of the S-enantiomer with ≥94% enantiomeric excess (e.e.) .

Catalytic Reductive Amination

Industrial-scale production involves switchable reductive amination of furfuryl alcohol using RANEY® Ni :

| Reaction Condition | Product | Yield | Selectivity |

|---|---|---|---|

| 1.0 MPa H₂, NH₃, 100°C | Tetrahydrofurfurylamine | 94.0% | >99% |

| No H₂, NH₃, 150°C | Furfurylamine | 78.8% | 85% |

The tartrate salt is not directly involved but shares synthetic relevance through its amine precursor .

Mechanistic Insights

-

Hydrogenation Selectivity : Excess H₂ promotes furan ring saturation, while limited H₂ favors imine formation .

-

Catalyst Deactivation : Ni₃N formation under low H₂ pressures reduces catalytic activity .

Stability and Handling

This compound’s reactivity and stereochemical integrity make it indispensable in fine chemical and therapeutic synthesis.

Scientific Research Applications

(S)-(+)-Tetrahydro-furfurylamine L-Tartrate has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme interactions.

Medicine: Research explores its potential therapeutic applications, particularly in neurology and cancer treatment.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (S)-(+)-Tetrahydro-furfurylamine L-Tartrate involves its interaction with specific molecular targets. It may act on enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Implications

Metabolic Considerations

Salmonella’s regulation of L-tartrate metabolism underlines the biological relevance of tartrate derivatives. However, the target compound’s tetrahydrofurfurylamine group may confer resistance to microbial degradation, enhancing its stability in pharmaceutical formulations .

Biological Activity

(S)-(+)-Tetrahydro-furfurylamine L-Tartrate is a chiral compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

This compound is a derivative of tetrahydrofuran and tartrate, characterized by its chiral nature. The compound's structure allows it to interact with biological systems in specific ways, particularly through enantioselective recognition processes.

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity across various cancer types. A notable study highlights its effectiveness against both rapidly evolving and slowly progressing tumors, demonstrating a broad spectrum of action. The compound has shown efficacy not only against early-stage tumors but also against well-established and disseminated malignancies, indicating its potential as a therapeutic agent in oncology .

The antitumor effects are attributed to the compound's ability to interfere with cellular processes involved in tumor growth and proliferation. It is believed that this compound may induce apoptosis in cancer cells while sparing normal cells, thus minimizing side effects commonly associated with conventional chemotherapeutics .

Case Studies

- In Vitro Studies : In vitro experiments have demonstrated that this compound can inhibit the growth of various cancer cell lines, including those from hepatocellular carcinoma and leukemia. The compound's IC50 values suggest potent activity, with lower concentrations required to achieve significant inhibition of cell proliferation .

- In Vivo Studies : Animal models have further corroborated these findings, showing reduced tumor volumes and improved survival rates in subjects treated with this compound compared to control groups. These studies emphasize the compound's therapeutic potential in clinical settings .

Pharmacological Applications

The unique properties of this compound make it a candidate for further development in pharmacological applications:

- Chiral Drug Development : Its chiral nature allows for the exploration of enantioselective drug design, potentially leading to more effective treatments with fewer side effects.

- Combination Therapies : Preliminary studies suggest that combining this compound with other chemotherapeutic agents may enhance overall efficacy while reducing toxicity .

Data Table: Summary of Biological Activity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying (S)-(+)-Tetrahydro-furfurylamine L-Tartrate to ensure high enantiomeric purity?

- Methodological Answer : Synthesis typically involves stereoselective amination of tetrahydrofurfuryl alcohol followed by salt formation with L-tartaric acid. Purification can be achieved via recrystallization in polar solvents (e.g., ethanol/water mixtures). High-performance liquid chromatography (HPLC) with chiral columns is critical for verifying enantiomeric purity. For example, a gradient elution using acetonitrile:aqueous buffer (pH 3.0) at 1.0 mL/min with UV detection at 210 nm can resolve enantiomers .

Q. Which analytical techniques are most effective for characterizing the structural and thermal properties of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (XRD) confirms molecular conformation and hydrogen-bonding networks.

- Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., amine and carboxylate vibrations).

- Thermogravimetric analysis (TGA) coupled with differential thermal analysis (DTA) assesses thermal stability. For instance, decomposition onset temperatures above 200°C indicate robustness under standard storage conditions .

Q. How does this compound interact with microbial systems, and what experimental models are suitable for studying these interactions?

- Methodological Answer : Microbial metabolism studies, such as those in Salmonella enterica, reveal that L-tartrate derivatives can serve as electron donors in anaerobic respiration. Use gene knockout models (e.g., ΔttdV or ΔttdW mutants) to investigate regulatory pathways. Transcriptional profiling via qRT-PCR or RNA-seq can quantify expression changes in tartrate utilization genes (e.g., ttdA-ttdB operon) under varying oxygen conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis conditions for this compound, particularly regarding solvent selection and reaction kinetics?

- Methodological Answer : Perform comparative studies using design of experiments (DoE) to isolate variables (e.g., solvent polarity, temperature). Statistical tools like ANOVA can identify significant factors affecting yield and purity. For example, conflicting reports on ethanol vs. methanol as crystallization solvents can be tested via parallel experiments with controlled humidity and cooling rates .

Q. What structural insights explain the inhibitory effects of this compound on enzymes like prostatic acid phosphatase?

- Methodological Answer : Use X-ray crystallography to resolve the compound’s binding mode in enzyme active sites. Compare torsion angles (e.g., t1, t2, t3) of the tartrate moiety with small-molecule reference data. Molecular dynamics simulations can further analyze conformational stability and hydrogen-bonding interactions over time .

Q. How do thermal degradation pathways of this compound vary under oxidative vs. inert atmospheres, and how can these be experimentally distinguished?

- Methodological Answer : Conduct simultaneous TGA-DSC under nitrogen (inert) and air (oxidative) atmospheres. Oxidative degradation typically shows exothermic peaks in DSC corresponding to combustion, while inert conditions reveal endothermic decomposition. Mass spectrometry (MS) coupled with evolved gas analysis (EGA) identifies volatile byproducts (e.g., CO₂, H₂O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.